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molecular formula C8H6F2N2 B157295 5,6-difluoro-2-methyl-1H-benzo[d]imidazole CAS No. 1662-22-2

5,6-difluoro-2-methyl-1H-benzo[d]imidazole

Cat. No. B157295
M. Wt: 168.14 g/mol
InChI Key: JXSKHZIAKGMOTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04782050

Procedure details

Using the alkylation procedure of Preparation A-2, 3.6 g of 2-methyl-5,6-difluorobenzimidazole, 1.03 g of 50% sodium hydride and 1.33 ml of methyl iodide in 40 ml of dimethylformamide gave 1.1 g of the desired product as an orange solid.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step One
Quantity
1.33 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][C:4]2[CH:10]=[C:9]([F:11])[C:8]([F:12])=[CH:7][C:5]=2[N:6]=1.[H-].[Na+].[CH3:15]I>CN(C)C=O>[CH3:15][N:6]1[C:5]2[CH:7]=[C:8]([F:12])[C:9]([F:11])=[CH:10][C:4]=2[N:3]=[C:2]1[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC=1NC2=C(N1)C=C(C(=C2)F)F
Name
Quantity
1.03 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.33 mL
Type
reactant
Smiles
CI
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1C(=NC2=C1C=C(C(=C2)F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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